
N-Methyl-N-naphthylmethylamine
Overview
Description
N-Methyl-N-naphthylmethylamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13N and its molecular weight is 171.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129392. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
N-Methyl-1-(naphthalen-1-yl)methanamine, also known as N-Methyl-N-naphthylmethylamine, N-Methyl-1-naphthalenemethylamine, or N-Methyl-1-naphthylmethylamine, primarily targets the neurotransmitters serotonin, norepinephrine, and dopamine . These neurotransmitters play crucial roles in mood regulation, alertness, and motor control.
Mode of Action
This compound acts as a releasing agent of serotonin, norepinephrine, and dopamine . It interacts with the transporters of these neurotransmitters, leading to an increase in their concentrations in the synaptic cleft. This results in enhanced neurotransmission, affecting various physiological and psychological processes.
Biological Activity
N-Methyl-N-naphthylmethylamine (MNMA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of MNMA, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₃N
- Molecular Weight : 171.24 g/mol
- Stereochemistry : Achiral
- InChIKey : BVJVHPKFDIYQOU-UHFFFAOYSA-N
Synthesis and Derivatives
MNMA is synthesized through various chemical processes, often as an intermediate for more complex compounds. One notable derivative is terbinafine, an antifungal agent that inhibits ergosterol synthesis by blocking squalene epoxidase, which is crucial for fungal cell membrane integrity . The synthesis of MNMA can be optimized to reduce impurities and improve yield, making it a valuable precursor in pharmaceutical applications .
Antifungal Properties
MNMA has been studied primarily in the context of its role as a precursor to terbinafine. Terbinafine exhibits strong antifungal properties against dermatophytes, yeasts, and other fungi. The mechanism involves the inhibition of ergosterol biosynthesis, which is essential for fungal cell membrane formation . This activity has been confirmed through various studies demonstrating its efficacy in treating fungal infections.
The biological activity of MNMA may involve several mechanisms:
- Inhibition of Enzymatic Activity : MNMA and its derivatives may inhibit specific enzymes involved in critical metabolic pathways in fungi and cancer cells.
- Disruption of Microtubule Formation : Similar compounds have been shown to interfere with microtubule polymerization, which is vital for cell division .
- Binding Affinity : Studies indicate that MNMA can interact with various protein targets, potentially leading to altered biological functions.
Case Studies
- Terbinafine Efficacy : A clinical study demonstrated that terbinafine (derived from MNMA) effectively treated onychomycosis with a high success rate in eradicating fungal infections from nails .
- Cytotoxic Naphthalene Analogs : Research involving naphthalene-based compounds indicated that certain analogs could inhibit tubulin polymerization and exhibit potent cytotoxicity against cancer cell lines . These findings suggest that MNMA may possess similar properties warranting further investigation.
Data Summary Table
Property | Details |
---|---|
Molecular Formula | C₁₂H₁₃N |
Molecular Weight | 171.24 g/mol |
Antifungal Activity | Effective against dermatophytes and yeasts |
Potential Cytotoxicity | Disrupts microtubule dynamics |
Mechanisms | Enzyme inhibition, microtubule disruption |
Scientific Research Applications
Pharmaceutical Applications
1. Terbinafine Synthesis
NMNMA is a critical intermediate in the synthesis of terbinafine, an antifungal agent used to treat dermatophyte infections. The compound plays a vital role in the formation of the key functional groups required for the biological activity of terbinafine. The synthesis typically involves several steps, including condensation and cyclization reactions .
- Case Study : A study demonstrated the efficient conversion of NMNMA into terbinafine, highlighting its importance as a building block in pharmaceutical chemistry .
Analytical Chemistry Applications
1. Detection of Isocyanates
NMNMA hydrochloride has been utilized as a reagent for the determination of isocyanates in air samples through UV or fluorescence detection methods. This application is crucial for environmental monitoring and occupational safety assessments .
- Data Table: Analytical Applications
Application | Method Used | Reference |
---|---|---|
Isocyanate Detection | UV/Fluorescence | Sigma-Aldrich |
Terbinafine Quantification | High-throughput LC-MS | NCATS |
Material Science Applications
Due to its thermal stability and low volatility, NMNMA is also explored for use in materials science. It can be incorporated into polymer matrices to enhance mechanical properties and thermal resistance.
Market Insights
The market for NMNMA is projected to grow significantly, driven by its applications in pharmaceuticals and analytical chemistry. In 2022, the market was valued at approximately USD 0.50 billion and is expected to reach USD 1.00 billion by 2030, indicating robust demand across various sectors .
Q & A
Basic Research Questions
Q. What are the established laboratory synthesis methods for N-Methyl-N-naphthylmethylamine?
this compound can be synthesized via condensation reactions using naphthylmethylamine and methylating agents (e.g., methyl halides or dimethyl sulfate). A documented method involves reacting 1-naphthylmethylamine with methyl iodide in the presence of a base, followed by purification via fractional distillation or recrystallization . Alternative routes include reductive amination using formaldehyde under catalytic hydrogenation conditions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy (¹H and ¹³C) confirms methyl group attachment and naphthyl ring substitution patterns.
- FTIR identifies amine N-H stretches (if present) and aromatic C-H vibrations.
- GC-MS or LC-HRMS verifies molecular ion peaks and fragmentation patterns for structural validation .
Q. What safety protocols are essential when handling this compound?
- Use local exhaust ventilation to minimize inhalation exposure.
- Wear nitrile gloves , protective eyewear, and lab coats to prevent skin/eye contact.
- Store in a cool, dry place away from oxidizers and strong acids. Chronic exposure risks (e.g., hepatotoxicity) necessitate adherence to OSHA guidelines for hazardous chemical handling .
Q. How can researchers mitigate contamination risks during storage of this compound?
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent oxidation. Regularly monitor purity via HPLC or GC-MS, and use stabilizers like BHT (butylated hydroxytoluene) if degradation is observed .
Advanced Research Questions
Q. How do matrix effects complicate the quantification of this compound in biological samples?
Matrix components (e.g., proteins or lipids) can cause ion suppression/enhancement in LC-HRMS analyses. To mitigate this:
- Use isotope-labeled internal standards (e.g., deuterated analogs) for signal normalization.
- Employ solid-phase extraction (SPE) or dilute-and-shoot protocols to reduce matrix interference .
Q. What strategies prevent artifactual formation of N-nitrosamines during analysis of this compound?
Nitrosamine artifacts can form if residual nitrite reacts with amines. To avoid this:
- Add ascorbic acid or sulfamic acid during sample preparation to quench nitrites.
- Conduct analyses at low temperatures (4°C) and minimize light exposure .
Q. How can thermodynamic parameters (ΔrH°, ΔrS°) optimize reaction conditions for synthesizing this compound?
Calorimetric measurements or density functional theory (DFT) calculations determine enthalpy (ΔrH°) and entropy (ΔrS°) changes. For example, a negative ΔrG° (favorable reaction) is achieved by balancing temperature and solvent polarity. Experimental ΔrS° values (114–134 J/mol·K) suggest entropy-driven reactions in gas-phase methylamine systems .
Q. What computational tools predict the reactivity of this compound in catalytic systems?
Molecular docking simulations and transition state modeling (e.g., using Gaussian or ORCA software) predict interactions with catalysts like palladium or enzymes. These models guide solvent selection (e.g., polar aprotic solvents for SN2 reactions) and catalyst design .
Q. How do solvent choices impact the stereochemical outcomes of this compound derivatives?
Polar solvents (e.g., DMF) stabilize charged intermediates in alkylation reactions, favoring steric control over the naphthyl group. Non-polar solvents (e.g., toluene) may promote π-π interactions, altering regioselectivity. Solvent-free microwave-assisted synthesis can enhance yield and reduce side products .
Q. What advanced purification techniques resolve co-eluting impurities in this compound samples?
Properties
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRIUFVBEVFILS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162834 | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14489-75-9 | |
Record name | N-Methyl-1-naphthalenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14489-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014489759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14489-75-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Methyl-N-naphthylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00162834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methylnaphthalene-1-methylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWX2R0PS9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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